REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4](B(O)O)[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.O=[CH:22][C:23]([OH:25])=[O:24]>C(#N)C>[S:1]1[CH:5]=[C:4]([CH:22]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:23]([OH:25])=[O:24])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3|
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)B(O)O)C=CC=C2
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
O.O=CC(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. under microwave irradiation for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
2N HCl was added to the aqueous phase until pH was about 7
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)C(C(=O)O)NC1=CC=CC=C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 295 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |